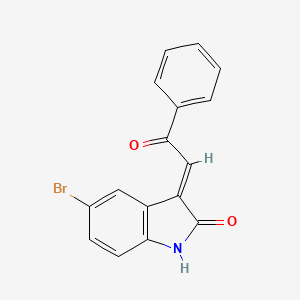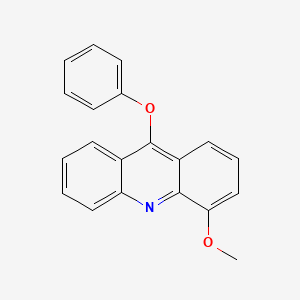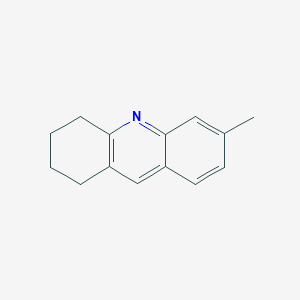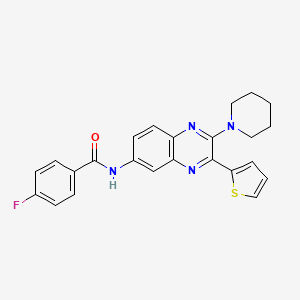
4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a suitable diketone.
Introduction of the Thiophene Ring: This step involves the coupling of the quinoxaline core with a thiophene derivative using palladium-catalyzed cross-coupling reactions.
Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the fluorine atom or electrophilic substitution at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the quinoxaline core may produce dihydroquinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: Compounds such as 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline share a similar core structure.
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol have similar thiophene rings.
Fluorobenzamides: Compounds such as 4-fluorobenzamide and 4-fluoro-N-methylbenzamide share the fluorobenzamide moiety.
Uniqueness
4-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
832081-97-7 |
|---|---|
Fórmula molecular |
C24H21FN4OS |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
4-fluoro-N-(2-piperidin-1-yl-3-thiophen-2-ylquinoxalin-6-yl)benzamide |
InChI |
InChI=1S/C24H21FN4OS/c25-17-8-6-16(7-9-17)24(30)26-18-10-11-19-20(15-18)27-22(21-5-4-14-31-21)23(28-19)29-12-2-1-3-13-29/h4-11,14-15H,1-3,12-13H2,(H,26,30) |
Clave InChI |
JPQVHLKUYJIZGY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)N=C2C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)
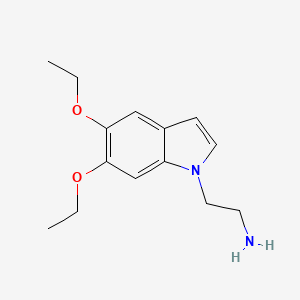
![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)
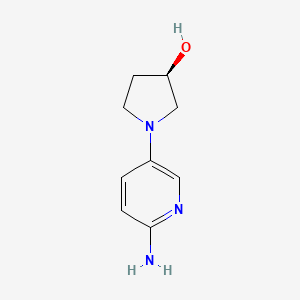

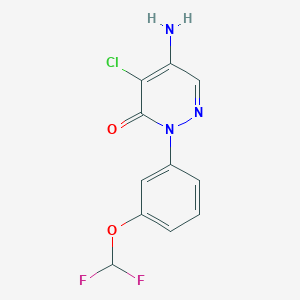
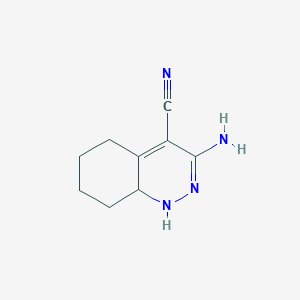
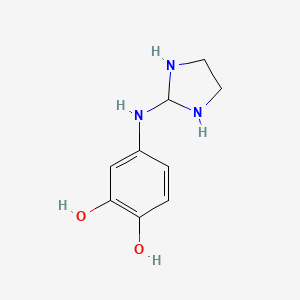
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)

![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
